4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of triazole derivatives typically involves multistep reactions, starting from simple precursors to more complex structures. For example, Bekircan et al. (2008) described a synthesis route starting from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one, which was further processed through several steps, including condensation with aromatic aldehydes, to obtain various triazole derivatives with potential anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their chemical behavior and biological activity. Advanced techniques such as X-ray diffraction and spectroscopy (FT-IR, NMR) are commonly used to determine their structure. For instance, Şahin et al. (2011) utilized X-ray diffraction techniques to determine the molecular structure of a related triazole compound, revealing key details about its geometric configuration and intermolecular interactions (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, enhancing their utility in different applications. The functionalization of triazole thiols, as discussed by Hakobyan et al. (2017), involves reactions like aminomethylation and cyanoethylation, indicating the versatility of these compounds in chemical synthesis (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties can be influenced by the specific substituents and the overall molecular structure of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the application of triazole derivatives in various domains. The study by Ghammamy and Sedaghat (2013) on azomethine derivatives of triazole highlights the synthesis and potential antitumor activity of these compounds, demonstrating their chemical reactivity and interaction with biological targets (Ghammamy & Sedaghat, 2013).
Scientific Research Applications
Synthesis and Anticancer Evaluation
Researchers have explored the synthesis of triazole derivatives, including those structurally similar to 4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, for their potential anticancer properties. For instance, Bekircan et al. (2008) synthesized a series of triazole derivatives and evaluated their anticancer activity against a panel of 60 cell lines derived from nine cancer types, demonstrating the compound's potential in anticancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities
The antimicrobial properties of triazole derivatives, including those structurally similar to the compound , have been a focus of research. Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities, highlighting the compound's usefulness in battling microbial infections (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Corrosion Inhibition
Triazole derivatives are also researched for their corrosion inhibition capabilities. Ansari, Quraishi, and Singh (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution, revealing the potential of these compounds in protecting metals from corrosion (Ansari, Quraishi, & Singh, 2014).
Schiff Base and Complex Formation
Research into Schiff base formation and its metal complexes has been significant. Ghammamy and Sedaghat (2013) synthesized a new azomethine derivative of triazole and characterized its complexes with copper(I) and zinc(II) salts, indicating the potential for creating novel materials with unique properties (Ghammamy & Sedaghat, 2013).
properties
IUPAC Name |
4-[(E)-(3-bromophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c17-13-6-4-5-12(9-13)10-18-21-15(19-20-16(21)23)11-22-14-7-2-1-3-8-14/h1-10H,11H2,(H,20,23)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFUNCGJIIPMJC-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
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